4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid

Medicinal Chemistry Drug Discovery Lipophilicity

4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid (CAS 1378818-17-7) is a bicyclic heterocyclic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. It features a partially hydrogenated benzofuran core fused with a carboxylic acid moiety at the 1-position, which defines its core chemical reactivity and potential as a versatile small molecule scaffold.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 1378818-17-7
Cat. No. B1431870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
CAS1378818-17-7
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1CCC2=C(OC=C2C1)C(=O)O
InChIInChI=1S/C9H10O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11)
InChIKeyODGGJWVYOCBJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid: Key Specifications and Sourcing Data for Procurement Decisions


4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid (CAS 1378818-17-7) is a bicyclic heterocyclic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It features a partially hydrogenated benzofuran core fused with a carboxylic acid moiety at the 1-position, which defines its core chemical reactivity and potential as a versatile small molecule scaffold . This compound is available from commercial suppliers for research and development purposes, with reported purities ranging from 95% to 98% .

Why 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid Cannot Be Casually Swapped with Other Benzofuran Carboxylic Acids


Substitution of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid with seemingly similar benzofuran carboxylic acids is scientifically unjustified due to critical differences in ring oxidation state, substitution pattern, and resulting chemical and biological properties. For instance, the 1-carboxylic acid substitution on the fully saturated tetrahydrobenzofuran ring of the target compound provides a unique spatial arrangement of hydrogen bond donors and acceptors compared to the 3-carboxylic acid regioisomer or the 4-oxo derivatives, which alters its lipophilicity (e.g., cLogP) and potential for key interactions [1]. Furthermore, analogs like HET0016 (4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid) are highly potent and selective inhibitors of 20-HETE synthase, a property not shared by the unadorned scaffold . Relying on a generic alternative without validation introduces significant risk of project failure, as even minor structural deviations can drastically alter a compound's reactivity, solubility, and biological target engagement [2].

Quantitative Evidence Guide: How 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid Compares to Closest Analogs


Regioisomeric Carboxylic Acid Positioning Enables a More Favorable Lipophilicity Profile for Cellular Uptake

The placement of the carboxylic acid at the 1-position of the tetrahydrobenzofuran ring, as opposed to the 3-position, leads to a quantifiably lower predicted LogP value. The target compound (CAS 1378818-17-7) has a reported cLogP of 1.86, whereas the 3-carboxylic acid regioisomer (CAS 436085-66-4) exhibits a higher cLogP of 2.16 . This difference in lipophilicity can significantly impact aqueous solubility, cellular permeability, and non-specific protein binding, making the target compound a more favorable starting point for projects where lower lipophilicity is desired.

Medicinal Chemistry Drug Discovery Lipophilicity

Oxidation State Defines Divergent Reactivity and Biological Potential

The target compound exists in a fully reduced (saturated) tetrahydro state, in contrast to the 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid analog (CAS 56671-28-4). The presence of a carbonyl group at the 4-position in the analog introduces a new site for chemical modification (e.g., imine formation, reduction) and drastically alters the compound's electron distribution and potential biological interactions. This fundamental difference in the core heterocycle's oxidation state precludes functional equivalence and defines distinct synthetic utility.

Organic Synthesis Medicinal Chemistry Scaffold Differentiation

Higher Commercial Purity Specification Reduces Purification Burden for Downstream Applications

For procurement, the guaranteed purity of the compound is a critical selection criterion. The target compound is commercially available with a minimum purity specification of 98% (NLT 98%) from suppliers like MolCore . In comparison, a closely related brominated analog, 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid (CAS 188240-69-9), is typically offered at a lower 95% purity . This 3% difference in baseline purity translates to a significant reduction in the presence of unidentified impurities, minimizing the need for additional purification steps and reducing the risk of confounding results in sensitive biological assays.

Chemical Procurement Purity Analysis Sourcing

Unadorned Scaffold Provides a Versatile Starting Point Distinct from Highly Potent, Specialized Inhibitors

Unlike the highly functionalized analog HET0016 (4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid), which is a potent and selective inhibitor of 20-HETE synthase (a property defined by its specific substitution pattern), the target compound is an unadorned, versatile scaffold . HET0016's biological activity is a function of its multiple alkyl and hydroxyl substituents, making it a specialized tool compound. In contrast, the minimalist structure of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid makes it an ideal, unbiased starting point for exploring diverse chemical space and generating novel intellectual property not encumbered by the known pharmacology of HET0016.

Chemical Biology Scaffold Hopping Lead Optimization

Recommended Application Scenarios for 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid Based on Differential Evidence


Scaffold for Lead Optimization in Medicinal Chemistry Programs

4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid is most appropriately deployed as a core scaffold for the design and synthesis of novel chemical libraries. Its lower cLogP (1.86) compared to regioisomers [1] and its clean, unsubstituted structure provide a favorable starting point for lead optimization, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) without interference from pre-existing, potent pharmacological activities.

Intermediate in the Synthesis of GPR40 Agonists and Related Metabolic Disease Candidates

The tetrahydrobenzofuran core is a recognized pharmacophore for GPR40 agonists, a class of compounds under investigation for the treatment of type 2 diabetes [1]. The target compound, with its versatile carboxylic acid handle and fully saturated ring, can serve as a valuable building block for constructing more complex, patentable analogs. Its use in this context allows for the creation of new chemical matter around a validated biological target, leveraging the known potential of the benzofuran class [1].

High-Purity Starting Material for Reproducible Chemical Biology and Assay Development

In research settings where reproducibility is paramount, the high commercial purity of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid (NLT 98%) [1] makes it a superior choice for the synthesis of chemical probes or assay controls. This high purity minimizes the confounding effects of impurities in sensitive biochemical or cell-based assays, leading to more robust and interpretable data compared to using lower-purity alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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